Methyl 6-methylpyridazine-3-carboxylate

Beschreibung

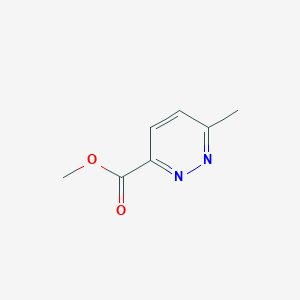

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 6-methylpyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-3-4-6(9-8-5)7(10)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLCQIIROGASBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543732 | |

| Record name | Methyl 6-methylpyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106584-51-4 | |

| Record name | Methyl 6-methylpyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 6 Methylpyridazine 3 Carboxylate and Its Derivatives

Regioselective Synthetic Routes to Pyridazine-3-Carboxylates

Regioselectivity is a critical aspect of pyridazine (B1198779) synthesis, ensuring the desired placement of substituents on the heterocyclic ring. Various strategies have been developed to control the outcome of these reactions.

The fundamental approach to constructing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648). This [4+2] annulation strategy is a cornerstone of pyridazine synthesis. acs.org Variations of this method include the use of β,γ-unsaturated hydrazones, which can undergo a copper-promoted 6-endo-trig cyclization to yield 1,6-dihydropyridazines. organic-chemistry.org These intermediates can then be efficiently oxidized to the aromatic pyridazine ring system. organic-chemistry.org

Another powerful cyclization technique involves the reaction of phenylazosulfonates with furans, which proceeds via a cycloaddition of short-lived phenyldiazenes to provide pyridazinium salts after water elimination. organic-chemistry.org Furthermore, novel methods have emerged that utilize simple and commercially available 1,3-dicarbonyl compounds and methyl ketones, which undergo an unexpected C-C bond cleavage to form 3,6-disubstituted pyridazines. organic-chemistry.org In situ cyclization of alkyne diols using a ruthenium catalyst first generates a diketone intermediate, which upon reaction with hydrazine hydrate, yields the substituted pyridazine ring. liberty.edu

The aza-Diels-Alder reaction, particularly the inverse-electron-demand variant, provides a highly regioselective and efficient route to functionalized pyridazines. organic-chemistry.orgorganic-chemistry.org This strategy typically involves the [4+2] cycloaddition of an electron-deficient diazine, such as a 1,2,4,5-tetrazine (B1199680) or a 1,2,3-triazine, with an electron-rich dienophile, like an alkyne or silyl (B83357) enol ether. organic-chemistry.orgorganic-chemistry.orgrsc.org

A notable example is the reaction between 3-monosubstituted s-tetrazines and silyl enol ethers, mediated by a Lewis acid, which affords functionalized pyridazines with high regiocontrol. organic-chemistry.org Similarly, the reaction of 1,2,3-triazines with 1-propynylamines proceeds under neutral, metal-free conditions to give 6-aryl-pyridazin-3-amines in high yields. acs.orgorganic-chemistry.orgnih.gov This method demonstrates broad substrate scope and excellent functional group tolerance. organic-chemistry.orgacs.org The reaction's regioselectivity is high, favoring a C5/N2 cycloaddition pathway to form the pyridazine product. organic-chemistry.org The transformability of substituents, such as the sulfur group in pyridazines derived from alkynyl sulfides, further enhances the synthetic utility of this approach, allowing for the creation of a diverse range of derivatives without regioisomers. rsc.org

| Diene | Dienophile | Conditions | Product | Yield | Reference(s) |

| 1,2,3-Triazine derivatives | 1-Propynylamines | Neutral, metal-free, reflux in 1,4-dioxane | 6-Aryl-pyridazin-3-amines | High | organic-chemistry.org, acs.org, nih.gov |

| 3-Monosubstituted s-tetrazine | Silyl enol ethers | Lewis acid-mediated | Functionalized pyridazines | - | organic-chemistry.org |

| Tetrazine derivatives | Alkynyl sulfides | Inverse-electron-demand Diels-Alder | Trisubstituted pyridazines | - | rsc.org |

| 1,2,3-Triazine 10b | N,N-di-p-methoxybenzyl-1-propyn-1-amine (11') | Cycloaddition | Pyridazine 14 | 80% | acs.org |

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic cores, including pyridazines. researchgate.netrsc.org Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are commonly employed to form carbon-carbon bonds on the pyridazine ring. researchgate.net These methods typically use a halo-pyridazine derivative as the electrophilic partner.

The Suzuki reaction, which couples an organoboron compound with an organic halide, has been successfully applied to pyridazine systems. researchgate.net For instance, chloro-pyridazine derivatives can be conveniently used as building blocks for Suzuki arylation to introduce aryl groups onto the ring. mdpi.com Similarly, the Sonogashira coupling allows for the introduction of alkynyl groups. researchgate.net While many studies focus on more common heterocycles like pyridine, the principles are transferable to pyridazine chemistry. rsc.orgnih.gov Nickel catalysis also offers powerful alternatives for C-C bond formation, including Negishi, Stille, and Kumada couplings. acs.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high efficiency and selectivity in these transformations. researchgate.netnih.gov

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Reference(s) |

| Suzuki | Chloro derivative 21 | Arylboronic acid | Pd-based | Aryl-substituted pyridazine | mdpi.com |

| Suzuki | Bromopyrazines | Pyrimidylboronic acid | Pd(PPh3)4 | Coupled product | researchgate.net |

| Sonogashira | 2,3-dicyano-5,6-dichloropyrazine | Alkyne | Pd-based | Double coupled product | researchgate.net |

| Stille | Stannylated pyrazine (B50134) | 4-methoxybenzoyl chloride | Pd-based | Acyl-pyrazine | rsc.org |

Functional Group Interconversions and Esterification Techniques

Once the substituted pyridazine ring is formed, subsequent modifications are often necessary to arrive at the desired target molecule. These include oxidation of alkyl groups and esterification or hydrolysis of carboxylic acid functionalities.

The synthesis of pyridazine-3-carboxylic acids can be achieved through the oxidation of a corresponding methyl-substituted pyridazine. A common route involves the oxidation of a 6-methylpyridazine derivative to the 6-carboxypyridazine. For example, 6-chloropyridazine-3-carboxylic acid can be prepared by oxidizing 3-chloro-6-methylpyridazine (B130396). google.com This transformation can be carried out using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium, such as sulfuric acid. google.com The reaction is typically performed at elevated temperatures to drive the oxidation to completion. google.com This approach is a key step in a multi-step synthesis starting from materials like ethyl levulinate to produce intermediates such as methyl 6-chloropyridazine-3-carboxylate. researchgate.net

| Starting Material | Oxidizing Agent | Conditions | Product | Yield | Reference(s) |

| 3-chloro-6-methyl pyridazine | Potassium permanganate | 50% Sulfuric acid, 80°C, 2h | 6-chlorine pyridazine-3-carboxylic acid | 52% | google.com |

| 3-chloro-6-methyl pyridazine | Potassium dichromate | Sulfuric acid, ice bath, then 50°C, 2h | 6-chlorine pyridazine-3-carboxylic acid | 65% | google.com |

The conversion between pyridazine carboxylic acids and their corresponding esters is a fundamental transformation. Esterification is most commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) for the methyl ester) in the presence of an acid catalyst like sulfuric acid (H₂SO₄). google.commasterorganicchemistry.com This is an equilibrium-driven process, often using the alcohol as the solvent to push the reaction toward the ester product. masterorganicchemistry.com This method has been applied in the synthesis of methyl 6-chloropyridazine-3-carboxylate. researchgate.net Various other modern esterification methods using coupling agents are also available, offering mild conditions and high yields. organic-chemistry.org

Conversely, the hydrolysis of a pyridazine ester back to the carboxylic acid is typically accomplished by treatment with an aqueous base, such as sodium hydroxide, followed by acidification. researchgate.net This saponification process is a standard procedure for deprotecting a carboxyl group or for synthesizing the carboxylic acid from an ester precursor. researchgate.net Both esterification and hydrolysis are crucial steps for manipulating and purifying pyridazine-based compounds during complex syntheses. researchgate.netacs.orgnih.gov

| Reaction | Substrate | Reagents | Conditions | Product | Reference(s) |

| Esterification | Pyridine carboxylic acid | Alcohol, Acid catalyst (e.g., H₂SO₄) | Reflux | Pyridine carboxylic acid ester | google.com |

| Esterification | 6-chloropyridazine-3-carboxylic acid | Methanol, H₂SO₄ | - | Methyl 6-chloropyridazine-3-carboxylate | researchgate.net |

| Hydrolysis | Ethyl pyridazine-4-carboxylate esters | Alkaline hydrolysis | - | Pyridazine-4-carboxylic acids | researchgate.net |

| Hydrolysis | Nitrile | Nitrile hydrolysis | - | Amide/Carboxylic acid | acs.org |

Green Chemistry Principles in Pyridazine Carboxylate Synthesis

Green chemistry principles are pivotal in the contemporary synthesis of pyridazine carboxylates. These strategies are designed to reduce the environmental impact of chemical manufacturing by focusing on aspects such as the use of renewable feedstocks, the reduction of derivatives, the use of catalysts over stoichiometric reagents, and the design of energy-efficient processes. The application of these principles to pyridazine synthesis not only addresses environmental concerns but also often leads to higher yields and purities, making the processes more economically viable for industrial application.

One-pot multicomponent reactions (MCRs) represent a cornerstone of green synthetic chemistry. By combining three or more reactants in a single reaction vessel to form a final product that incorporates portions of all starting materials, MCRs enhance efficiency, reduce solvent waste, and minimize the need for purification of intermediate products.

A notable example is the uncatalyzed, one-pot, three-component synthesis of highly substituted pyridazines. acs.org This method involves a domino sequence initiated by the in situ generation of 1,1-dihydrazino-2-nitroethylene (DHNE) from the reaction of hydrazine and 1,1-bis(methylthio)-2-nitroethylene (B140038) (BMTNE). This intermediate then condenses with a 1,2-dicarbonyl compound, followed by an intramolecular aza-ene addition cyclization to yield the pyridazine ring. acs.org The reaction proceeds efficiently in ethanol (B145695) under mild conditions without the need for a catalyst, offering high yields and avoiding complex workup procedures. acs.org

Another innovative one-pot strategy has been applied to the synthesis of pyridazine C-nucleosides, which are complex derivatives. This three-step, one-pot procedure begins with a [4+2] cycloaddition of singlet oxygen to a 2-(ribofuranosyl)furan, followed by reduction and subsequent cyclization with hydrazine under neutral conditions. nih.gov This stereoselective method efficiently produces pyridazine C-nucleosides that would be challenging to synthesize with complete regioselectivity through conventional coupling reactions. nih.gov

| Reaction Type | Reactants | Solvent | Catalyst | Key Advantages | Ref |

| Domino Three-Component | 1. Hydrazine2. 1,1-bis(methylthio)-2-nitroethylene3. 1,2-dicarbonyl compound | Ethanol | None | Mild conditions, high efficiency, no catalyst, simple workup. | acs.org |

| Three-Step Cycloaddition | 1. 2-(ribofuranosyl)furan2. Singlet Oxygen3. Hydrazine | Not Specified | None | Stereoselective, good for complex nucleoside synthesis, neutral conditions. | nih.gov |

The elimination of metal catalysts is a primary goal in green chemistry to prevent contamination of products (especially pharmaceuticals) with toxic heavy metals and to reduce costs. Several metal-free approaches for constructing the pyridazine ring have been successfully developed.

An aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines provides a highly regioselective, metal-free route to 6-aryl-pyridazin-3-amines under neutral conditions. organic-chemistry.org This method demonstrates broad substrate scope and good functional group compatibility. Another innovative metal-free approach involves the [4+2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones, promoted by a combination of tetrabutylammonium (B224687) iodide (TBAI) and potassium persulfate (K₂S₂O₈), to produce trisubstituted pyridazines in good yields. organic-chemistry.org

Furthermore, a novel protocol for the multigram-scale synthesis of 5-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, a key building block, has been established without using any metal-complex catalysts. nih.gov This is particularly significant for the synthesis of intermediates used in the manufacturing of drugs like risdiplam. The synthesis of 2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid, another crucial intermediate, is also achieved via a metal-free pathway involving the reaction of ethyl 6-amino-5-methylpyridazine-3-carboxylate with chloroacetone (B47974) in the presence of sodium bicarbonate. nih.gov These methods highlight the feasibility of producing key pyridazine derivatives with high purity and acceptable yields on a larger scale without metal catalysis. nih.gov

A regioselective synthesis of trisubstituted pyridazines has also been achieved through the inverse-electron-demand Diels-Alder reaction of tetrazines with alkynyl sulfides, followed by denitrogenation. rsc.org This reaction proceeds without a metal catalyst and the transformability of the resulting sulfur substituents allows for the creation of a diverse range of pyridazine derivatives. rsc.org

| Reaction Type | Reactants | Reagents/Conditions | Key Advantages | Ref |

| Aza-Diels-Alder | 1,2,3-triazines, 1-propynylamines | Neutral conditions | Metal-free, highly regioselective, broad scope. | organic-chemistry.org |

| [4+2] Annulation | Ketene N,S-acetals, N-tosylhydrazones | TBAI/K₂S₂O₈ | Metal-free, good yields, good functional group tolerance. | organic-chemistry.org |

| Cyclization | Ethyl 6-amino-5-methylpyridazine-3-carboxylate, Chloroacetone | NaHCO₃, Toluene, 85-90°C | Metal-free, scalable, high purity for pharmaceutical intermediates. | nih.gov |

| Inverse-Demand Diels-Alder | Tetrazines, Alkynyl sulfides | Toluene or HFIP | Metal-free, regioselective, versatile for derivatization. | rsc.org |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Methyl 6 Methylpyridazine 3 Carboxylate

Nucleophilic Substitution Patterns on the Pyridazine (B1198779) Nucleus

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, making it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the pyridazine core. In derivatives of pyridazine, the positions on the ring exhibit different reactivities towards nucleophiles. For instance, in related dichloropyridazine systems, nucleophilic substitution can occur selectively. A study on the synthesis of pyrido[3,4-c]pyridazines demonstrated that in 4,6-dichloropyridazine-3-carboxylate, nucleophilic substitution with t-butyl ethyl malonate occurs regioselectively at the 4-position researchgate.netmdpi.com. This suggests that the positions on the pyridazine ring in Methyl 6-methylpyridazine-3-carboxylate will also have distinct susceptibilities to nucleophilic attack, influenced by the existing methyl and carboxylate groups.

While direct experimental data on the nucleophilic substitution of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from analogous systems. For example, the chlorine atom in 3-chloro-6-methylpyridazine (B130396) can be displaced by various nucleophiles. It undergoes nickel-catalyzed cross-coupling reactions with aromatic and heteroaromatic halides sigmaaldrich.com. This indicates that positions on the pyridazine ring, when appropriately activated with a leaving group, are amenable to substitution. In the case of this compound, the ring itself is not substituted with a typical leaving group like a halogen. Therefore, direct nucleophilic substitution on the carbon atoms of the pyridazine ring would likely require harsh conditions or prior activation, for instance, through N-oxidation of the pyridazine ring which significantly enhances its electrophilicity.

Influence of Substituents on Reaction Pathways and Selectivity

The reactivity and selectivity of reactions involving this compound are significantly modulated by the methyl group at the C6 position and the methyl carboxylate group at the C3 position.

The methyl group at the C6 position exerts both electronic and steric effects on the reactivity of the pyridazine ring.

Electronic Effects: The methyl group is an electron-donating group through an inductive effect (+I). This can slightly increase the electron density of the pyridazine ring, potentially making it less reactive towards nucleophiles compared to an unsubstituted pyridazine. However, this deactivating effect is generally modest.

Steric Effects: The steric hindrance imposed by the methyl group at the C6 position can influence the regioselectivity of reactions. For nucleophilic attack on the pyridazine ring, the methyl group can sterically hinder the approach of the nucleophile to the adjacent C5 position. This steric hindrance can direct incoming nucleophiles to other, less hindered positions on the ring.

The interplay of these effects was observed in the context of the amination of halogenopyridazines, where the presence and position of methyl groups influenced the outcome of the reaction mdpi.com.

The methyl carboxylate group at the C3 position is a key functional handle for a variety of chemical transformations. Its reactivity is characteristic of carboxylic acid esters.

Hydrolysis: The ester can be hydrolyzed to the corresponding 6-methylpyridazine-3-carboxylic acid under acidic or basic conditions. This carboxylic acid can then be a precursor for other functional groups. For instance, the synthesis of 6-methoxypyridazine-3-carboxylic acid proceeds from 6-chloropyridazine-3-carboxylic acid, which is obtained through oxidation of a methyl group and subsequent hydrolysis of the ester is a common step in the synthesis of pyridazine derivatives google.com.

Amidation: The ester can react with amines to form the corresponding amides. The synthesis of 6-Methylpyridine-3-carboxamide from its corresponding ester is a known transformation, suggesting that this compound can be readily converted to its amide derivative sigmaaldrich.com. This reaction typically involves heating the ester with an amine, sometimes in the presence of a catalyst.

Reduction: The ester group can be reduced to a primary alcohol (hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides a route to 6-methyl-3-(hydroxymethyl)pyridazine.

Conversion to Acyl Chloride: The corresponding carboxylic acid, obtained after hydrolysis, can be converted to the highly reactive 6-methylpyridazine-3-carbonyl chloride, for example by using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acyl chloride is a versatile intermediate that can react with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to form esters, amides, and ketones, respectively. The existence of 6-Methylpyridazine-3-carbonyl chloride as a commercially available reagent underscores its utility in synthesis nih.gov.

The following table summarizes the expected reactivity of the carboxylate moiety:

| Reagent(s) | Product | Reaction Type |

| H₃O⁺ or OH⁻, H₂O | 6-Methylpyridazine-3-carboxylic acid | Hydrolysis |

| RNH₂ (Amine) | N-substituted-6-methylpyridazine-3-carboxamide | Amidation |

| LiAlH₄, then H₂O | (6-Methylpyridazin-3-yl)methanol | Reduction |

| 1. OH⁻, H₂O 2. SOCl₂ | 6-Methylpyridazine-3-carbonyl chloride | Acyl Chloride Formation |

Exploration of Novel Chemical Transformations

The unique structure of this compound makes it a valuable starting material for the synthesis of more complex heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions: While the native C-H bonds of the pyridazine ring are generally unreactive in cross-coupling reactions, they can be activated. A more common strategy involves the introduction of a halogen atom onto the pyridazine ring. For example, if a chloro or bromo substituent were present on the pyridazine ring of this compound, it could participate in various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. There is precedent for palladium-catalyzed cross-coupling reactions on chloropyridazines, allowing for the formation of C-C and C-N bonds sigmaaldrich.comgoogle.com. A patent for Syk inhibitors describes the reaction of methyl 4,6-dichloropyridazine-3-carboxylate with an amine, showcasing a nucleophilic substitution that could be followed by a cross-coupling reaction on the remaining chloro-substituent researchgate.net.

Cycloaddition Reactions: The pyridazine ring can participate in cycloaddition reactions, although this is less common than for other heterocycles. More synthetically useful are intramolecular cyclization reactions where the substituents on the pyridazine ring react to form a new fused ring system. For instance, derivatives of pyridazine-3-carboxylate esters can undergo reductive cyclization to form bicyclic lactams mdpi.com.

Synthesis of Fused Pyridazine Systems: The methyl and carboxylate groups can be chemically manipulated to build fused heterocyclic rings onto the pyridazine core. For example, the methyl group can be condensed with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enamine, which can then be cyclized with a suitable partner to create a pyrido[3,4-c]pyridazine (B3354903) system mdpi.com. Similarly, the carboxylate group can be converted into other functionalities that can participate in intramolecular cyclization reactions to afford bicyclic pyridazine derivatives. A review on the synthesis of pyrido[3,4-c]pyridazines highlights several strategies starting from substituted pyridazines to construct such fused systems researchgate.netmdpi.com.

Applications in Chemical Synthesis

Role as a Building Block in Medicinal Chemistry

Pyridazine (B1198779) derivatives are recognized as privileged scaffolds in medicinal chemistry, with applications in treating a wide range of diseases. researchgate.netnih.gov They are found in drugs targeting cancer, inflammation, and infectious diseases. nih.govscirp.org Methyl 6-methylpyridazine-3-carboxylate, with its multiple functional groups, is a valuable building block for creating libraries of novel pyridazine-containing compounds for drug discovery programs. The ability to modify the ester and methyl groups allows for the systematic exploration of structure-activity relationships (SAR). For instance, the ester can be converted to a variety of amides, which can interact with biological targets, while the methyl group can be functionalized to introduce other pharmacophoric features. The pyridazine core itself can engage in crucial hydrogen bonding and π-π stacking interactions with proteins. nih.gov

Utility in the Synthesis of Agrochemicals and Materials Science

The pyridazine structure is also present in a number of herbicides, such as credazine (B1669606) and pyridate. wikipedia.org The synthetic versatility of this compound makes it a potential intermediate in the synthesis of new agrochemicals. By modifying its structure, chemists can fine-tune properties like herbicidal activity, selectivity, and environmental persistence.

In materials science, heterocyclic compounds are explored for their optical and electronic properties. While specific applications of this compound in this field are not well-documented, pyridazine derivatives, in general, have been investigated as ligands for catalysis and as components of optical materials. dntb.gov.ua The electron-deficient nature of the pyridazine ring can influence the electronic properties of materials into which it is incorporated.

Computational Chemistry and Theoretical Investigations of Methyl 6 Methylpyridazine 3 Carboxylate

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, including molecules. scirp.org It is based on the principle that the total energy of a system is a functional of its electron density. By using functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set such as 6-311++G(d,p), it is possible to accurately calculate the geometric and electronic properties of Methyl 6-methylpyridazine-3-carboxylate. mdpi.com

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular conformation. This process involves systematically adjusting the positions of the atoms to find the geometry with the lowest possible energy on the potential energy surface. scirp.org For this compound, this would reveal the precise bond lengths, bond angles, and dihedral angles that define its structure. The optimization confirms the planarity of the pyridazine (B1198779) ring and the orientation of the methyl and methyl carboxylate substituents.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations This table would typically present the optimized bond lengths (in Ångströms), bond angles (in degrees), and dihedral angles (in degrees) for the molecule as calculated by DFT.

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Lengths (Å) | ||

| N1-N2 | Value | |

| C3-C4 | Value | |

| C6-C(Methyl) | Value | |

| C3-C(Carboxylate) | Value | |

| C(Carboxylate)=O | Value | |

| Bond Angles (º) | ||

| N2-N1-C6 | Value | |

| N1-C6-C5 | Value | |

| C4-C3-C(Carboxylate) | Value | |

| Dihedral Angles (º) | ||

| C6-N1-N2-C3 | Value | |

| N2-C3-C(Carboxylate)-O | Value |

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity and electronic transitions. youtube.comwikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, so its energy level is related to the molecule's ionization potential and nucleophilicity. youtube.com The LUMO acts as an electron acceptor, and its energy is related to the electron affinity and electrophilicity. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, analysis would likely show the HOMO distributed over the electron-rich pyridazine ring and the LUMO localized on the ring and the electron-withdrawing carboxylate group.

Table 2: Calculated Quantum Chemical Descriptors for this compound This table would list the energy values and related quantum chemical parameters derived from the FMO analysis.

| Parameter | Formula | Value (eV) |

| HOMO Energy | EHOMO | Value |

| LUMO Energy | ELUMO | Value |

| Energy Gap | ΔE = ELUMO - EHOMO | Value |

| Ionization Potential | I ≈ -EHOMO | Value |

| Electron Affinity | A ≈ -ELUMO | Value |

| Electronegativity | χ = (I + A) / 2 | Value |

| Chemical Hardness | η = (I - A) / 2 | Value |

| Chemical Softness | S = 1 / (2η) | Value |

| Electrophilicity Index | ω = μ² / (2η) (where μ = -χ) | Value |

DFT calculations are highly effective at predicting various spectroscopic parameters. Theoretical vibrational spectra (FT-IR and FT-Raman) can be computed by calculating the harmonic vibrational frequencies. mdpi.com These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental spectra and aiding in the assignment of vibrational modes. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). mdpi.com These theoretical calculations help in the assignment of complex spectra and can confirm the molecular structure by correlating the calculated shifts with experimental data.

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups This table would compare the calculated and experimentally observed frequencies for the main vibrational modes.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C-H stretch (ring) | Pyridazine C-H | Value | Value | ν(C-H) |

| C-H stretch (methyl) | -CH₃ | Value | Value | ν(C-H) |

| C=O stretch | Ester C=O | Value | Value | ν(C=O) |

| C=N stretch | Pyridazine C=N | Value | Value | ν(C=N) |

| C-O stretch | Ester C-O | Value | Value | ν(C-O) |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). plos.org This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action. mdpi.com For this compound, docking simulations could be performed against a specific protein target to evaluate its binding affinity and identify key interactions.

The simulation calculates a binding energy (or docking score), with more negative values indicating a stronger, more favorable interaction. The analysis reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. plos.org Following docking, molecular dynamics simulations can be run to assess the stability of the ligand-protein complex over time.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target This table outlines the typical data obtained from a molecular docking study.

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Protein Name | Value | Residue (e.g., TYR 62) | Hydrogen Bond |

| Residue (e.g., LEU 162) | Hydrophobic | ||

| Residue (e.g., ASP 197) | Hydrogen Bond |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, charge transfer, and intramolecular bonding interactions. mdpi.com It provides a detailed picture of the electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs within the molecule. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).

Molecular Electrostatic Potential (MESP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netuni-muenchen.de It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The map is color-coded: regions of negative potential (typically red and yellow) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (typically blue) are electron-poor and are favorable for nucleophilic attack. researchgate.net

For this compound, the MESP map would be expected to show strong negative potential around the two nitrogen atoms of the pyridazine ring and the carbonyl oxygen of the ester group, identifying them as primary sites for electrophilic interaction. Conversely, positive potential would be located on the hydrogen atoms.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery and development by prioritizing molecules with potentially higher efficacy and better safety profiles. nih.gov For pyridazine derivatives, including compounds structurally related to this compound, QSAR studies have been successfully applied to predict various biological activities.

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available research, the principles and methodologies can be understood from studies on analogous pyridazine and other heterocyclic structures. These studies provide a framework for how QSAR could be applied to predict the biological activities of this specific compound.

General QSAR Workflow:

The development of a QSAR model typically involves several key steps:

Data Set Selection: A dataset of molecules with known biological activities is compiled. This set is usually divided into a training set for model development and a test set for model validation. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov These can include constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to create a mathematical equation that correlates the descriptors with the biological activity. semanticscholar.orgnih.gov

Model Validation: The predictive power of the model is assessed using the test set and various statistical metrics. nih.gov

Research Findings from Related Pyridazine Derivatives:

A study on a series of novel 3,6-disubstituted pyridazine derivatives identified their potential as vasorelaxant agents. A statistically significant 2D-QSAR model was developed to validate the observed activities. nih.gov The model, which included 32 compounds, demonstrated a good correlation between the structural features and the vasorelaxant activity, suggesting its utility in predicting the activity of similar pyridazine compounds. nih.gov

Another QSAR study focused on the anticorrosion properties of twenty pyridazine derivatives. researchgate.net This research utilized molecular descriptors derived from Density Functional Theory (DFT) calculations. The developed models, using both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) approaches, successfully predicted the inhibition efficiencies of the pyridazine compounds. researchgate.net The ANN model, in particular, showed superior predictive capability. researchgate.net

Furthermore, QSAR studies on pyrazine (B50134) derivatives, which are structurally similar to pyridazines, have been conducted to predict their antiproliferative activity. semanticscholar.org These studies also employed MLR and ANN models and found a high correlation between the experimental and predicted activities, underscoring the value of QSAR in identifying novel anticancer candidates. semanticscholar.org

Potential Application to this compound:

Based on the research on related heterocyclic systems, a QSAR model for this compound and its analogs could be developed to predict a range of biological activities. The descriptors used in such a model would likely include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the electronic properties, such as partial charges and dipole moments.

Steric descriptors: These account for the three-dimensional shape and size of the molecule.

Thermodynamic descriptors: These can include properties like heat of formation.

The following interactive table showcases the types of molecular descriptors that would be relevant in a hypothetical QSAR study of this compound and its analogs for predicting a specific biological activity (e.g., inhibitory concentration, IC50).

Table 1: Hypothetical Molecular Descriptors for a QSAR Study of Pyridazine Derivatives

| Compound ID | Molecular Weight | LogP | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Polar Surface Area (Ų) | Predicted Activity (e.g., pIC50) |

| Analog 1 | 150.15 | 1.2 | 0 | 3 | 45.6 | 5.8 |

| Analog 2 | 164.18 | 1.5 | 1 | 3 | 55.8 | 6.2 |

| Analog 3 | 178.21 | 1.8 | 0 | 4 | 50.1 | 6.0 |

| This compound | 152.15 | 1.3 | 0 | 3 | 49.9 | Predicted: 5.9 |

| Analog 4 | 182.17 | 1.6 | 1 | 4 | 60.2 | 6.5 |

| Analog 5 | 196.20 | 2.0 | 0 | 3 | 45.6 | 5.7 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of data used in QSAR modeling.

The resulting QSAR equation would take a general form such as:

Predicted Activity = c0 + (c1 * Descriptor 1) + (c2 * Descriptor 2) + ... + (cn * Descriptor n)

Where 'c' represents the coefficients determined from the regression analysis.

Table 2: Statistical Validation Parameters for a Hypothetical QSAR Model

| Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.85 | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Q² (Cross-validated R²) | 0.75 | An estimate of the predictive ability of the model, calculated using cross-validation. |

| RMSE (Root Mean Square Error) | 0.25 | Measures the differences between values predicted by a model and the values observed. |

| F-statistic | 45.6 | Indicates the statistical significance of the regression model. |

Note: The values in this table are hypothetical and represent typical statistical outputs for a robust QSAR model.

Biological and Pharmacological Research of Methyl 6 Methylpyridazine 3 Carboxylate and Pyridazine Carboxylate Scaffolds

Anti-infective Applications

The structural features of the pyridazine (B1198779) ring have made it an attractive core for the development of new anti-infective agents. Researchers have explored its potential against various pathogens, including bacteria, fungi, and parasites.

Pyridazine derivatives have demonstrated notable antibacterial properties. Studies on various substituted pyridazinone compounds have revealed activity against both Gram-positive and Gram-negative bacteria. For instance, a series of Schiff bases derived from 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone were tested for their antibacterial efficacy. mdpi.com Specific derivatives showed good activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacteria Salmonella typhi and Escherichia coli. mdpi.com

In other research, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated. nih.gov Several of these compounds exhibited potent antibacterial activity against five different Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to the antibiotic linezolid. nih.gov The research highlighted that structural modifications to the pyridazine scaffold could lead to compounds with significant inhibitory effects against clinically relevant bacteria like S. aureus and S. pneumoniae. nih.gov

The pyridazine scaffold is also a promising framework for antifungal and antiparasitic agents. researchgate.net The diazole system, of which pyridazine is a part, is found in numerous fungicidal and antiparasitic drugs. mdpi.com

Research into pyridazinone derivatives has shown that these compounds can exhibit significant antifungal activity. mdpi.com When tested against the fungal strains Aspergillus niger and Candida albicans, several synthesized compounds displayed varying degrees of efficacy. mdpi.com Furthermore, some bisbenzimidazolyl-5-carboxamidines have shown promising in vitro activity against Candida albicans and Candida krusei. nih.gov

In the realm of antiparasitic research, a series of imidazo[1,2-b]pyridazines were synthesized for antifilarial evaluation against Brugia pahangi and Acanthocheilonema viteae; however, these specific compounds did not show significant activity. researchgate.net In contrast, other studies have found that different pyridazine-related structures possess antiparasitic potential. For example, certain 2'-arylsubstituted-1H,1'H-[2,5']-bisbenzimidazolyl-5-carboxamidines showed promising in vitro activity against parasites such as Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani. nih.gov

Neuropharmacological Investigations

The unique chemical structure of pyridazine derivatives has prompted investigations into their effects on the central nervous system (CNS), with a focus on neurological disorders and key enzyme inhibition.

Pyridazine-based compounds have been explored for their potential to treat CNS disorders. Aberrant activity of certain kinases, such as LIM-kinases (LIMK), has been linked to neurodegenerative disorders like Alzheimer's disease and Fragile X Syndrome. acs.org Researchers have identified a class of dual-LIMK1/2 inhibitors based on a tetrahydropyrazolopyridinone scaffold, suggesting the utility of this pyridazine-related structure in developing treatments for CNS diseases. acs.org Additionally, certain 3,6-disubstituted pyridazine derivatives have demonstrated inhibitory activity against CNS cancer cell lines, such as the SNB-75 cell line, indicating their ability to cross the blood-brain barrier and exert effects within the CNS. acs.org

Monoamine oxidases (MAOs) are enzymes that metabolize neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine. nih.gov Inhibitors of these enzymes (MAOIs) are used to treat neurological conditions such as Parkinson's disease and depression. nih.govnih.gov The pyridazine scaffold has proven to be a valuable template for designing new MAOIs.

A study focusing on benzylpiperidinopyridazine derivatives revealed that these compounds could act as selective inhibitors of MAO-B, the enzyme primarily responsible for dopamine metabolism in the brain. mdpi.com Many of the synthesized compounds showed significantly higher inhibition of MAO-B compared to MAO-A. mdpi.com For instance, one derivative, compound S5 , was a potent MAO-B inhibitor with an IC₅₀ value of 0.203 µM and a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.com This selectivity is a desirable characteristic for treating Parkinson's disease, as it can increase dopamine levels with a lower risk of certain side effects associated with MAO-A inhibition. nih.govmdpi.com

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|

| S5 | 3.857 | 0.203 | 19.04 |

| S15 | 3.691 | > 10 | - |

| S16 | > 10 | 0.979 | > 10.21 |

Anticancer and Cytotoxic Potentials

The pyridazine scaffold is a cornerstone in the development of novel anticancer agents, with numerous derivatives showing potent cytotoxic activity against a wide range of human cancer cell lines. researchgate.netnih.gov Methyl 6-chloropyridazine-3-carboxylate, a closely related compound, is considered a key intermediate in the research of anti-tumor drugs. researchgate.net

Research has shown that N-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acids exhibit cytotoxic activity, with one derivative displaying an IC₅₀ value of 0.40 µg/mL against the P815 murine mastocytoma cell line. lookchem.com Similarly, pyrrolo[1,2-b]pyridazine (B13699388) derivatives, synthesized from pyridazinone acids, have demonstrated cytotoxic effects against human colon (LoVo), ovary (SK-OV-3), and breast (MCF-7) adenocarcinoma cell lines. nih.gov

Further studies have synthesized and evaluated various pyridazine derivatives against multiple cancer cell lines. asianpubs.org Specific compounds showed significant activity against breast carcinoma (MCF-7), human liver cancer (HePG2), and human colon cancer (HCT) cell lines. asianpubs.org A particularly potent 3,6-disubstituted pyridazine derivative, compound 9e , exhibited broad-spectrum growth inhibition across the NCI-60 panel of human tumor cell lines, with notable activity against renal cancer and non-small cell lung cancer lines. acs.org This compound also demonstrated in vivo anticancer activity in an Ehrlich ascites carcinoma solid tumor model. acs.org The mechanism for some pyridazine derivatives involves the inhibition of key signaling pathways, such as the VEGFR-2 pathway, which is crucial for tumor angiogenesis. nih.gov One urea (B33335) derivative containing a pyridazine core exhibited potent nanomolar inhibition of VEGFR-2 with an IC₅₀ value of 60.7 nM. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Reported Activity | Source |

|---|---|---|---|

| 1-Aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid (5b) | P815 (Murine Mastocytoma) | IC₅₀ = 0.40 µg/mL | lookchem.com |

| Pyrrolo[1,2-b]pyridazine (5c) | LoVo (Colon Adenocarcinoma) | 48.06% viability at 400 µM | nih.gov |

| Pyridazine Derivative (4) | MCF-7 (Breast Carcinoma) | Best activity in series | asianpubs.org |

| Pyridazine Derivative (5) | HePG2 (Liver Cancer) | Best activity in series | asianpubs.org |

| 3,6-Disubstituted Pyridazine (9e) | HOP-92 (Non-Small Cell Lung) | GI₅₀ = 17.8 µM | acs.org |

| 3,6-Disubstituted Pyridazine (9e) | A498 (Renal Cancer) | 97.91% inhibition | acs.org |

| Pyridazine-urea Derivative (18b) | VEGFR-2 Enzyme | IC₅₀ = 60.7 nM | nih.gov |

Anti-inflammatory and Immunomodulatory Effects

The pyridazine core is a significant scaffold in medicinal chemistry, recognized for a wide array of biological activities, including anti-inflammatory effects. mdpi.comrjptonline.org While direct research on the anti-inflammatory and immunomodulatory properties of Methyl 6-methylpyridazine-3-carboxylate is not extensively detailed in the available literature, the broader class of pyridazine and pyridazinone derivatives has been the subject of numerous studies for their potential in modulating inflammatory pathways. rjptonline.orgresearchgate.net These compounds are often investigated for their ability to inhibit key enzymes and mediators involved in the inflammatory response.

Pyridazine derivatives have been explored as potential anti-inflammatory agents, with some showing promise in preclinical models. rjptonline.orgnih.gov For instance, certain pyridazinone derivatives have been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.gov The anti-inflammatory potential of these scaffolds is also linked to their ability to modulate the activity of immune cells. For example, some pyridazinone derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced neuroinflammation. nih.gov The structural features of the pyridazine ring are crucial for these activities, and modifications to this core can lead to significant changes in biological effects. nih.gov

Research into pyrazolyl pyridazine derivatives has also indicated their potential for anti-inflammatory activity, which is thought to be enhanced by the incorporation of the pyrazole (B372694) moiety, potentially with fewer gastric side effects compared to some traditional anti-inflammatory drugs. The general findings suggest that the pyridazine nucleus is a viable starting point for the development of new anti-inflammatory and immunomodulatory agents.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For pyridazine and pyridazinone scaffolds, SAR studies have demonstrated that the nature and position of substituents on the heterocyclic ring significantly influence their anti-inflammatory and other biological activities. nih.govresearchgate.net

A study on a series of methyl 6-substituted-3(2H)-pyridazinone-2-ylacetate derivatives revealed a significant dependence of the anti-inflammatory effect on the substituents at position 6 of the pyridazinone ring. nih.gov This highlights the importance of this position for modulating the anti-inflammatory properties of the scaffold. The modification of the chemical group at this position was confirmed to influence both analgesic and anti-inflammatory activities. nih.gov For example, the introduction of a 4-(2-ethoxyphenyl)piperazine group at position 6 resulted in a compound with anti-inflammatory activity comparable to the standard drug indomethacin (B1671933) in a carrageenan-induced paw edema model. nih.gov In the same study, a derivative with a 4-(4-fluorophenyl)piperazine substituent was found to be more active than acetylsalicylic acid. nih.gov

In another study involving novel pyrazolyl pyridazine derivatives, the reaction of a carboxylic acid hydrazide with various aldehydes led to the formation of hydrazones with differing substituents. While the specific anti-inflammatory activities of these hydrazones were not detailed, the synthesis of these derivatives underscores the chemical tractability of modifying the pyridazine scaffold to explore a wider chemical space and potentially enhance biological activity. The introduction of different aromatic aldehydes like benzaldehyde, p-chlorobenzaldehyde, and p-nitrobenzaldehyde creates a library of compounds with varied electronic and steric properties that can be screened for anti-inflammatory effects.

The table below illustrates the impact of different substituents on the anti-inflammatory activity of some pyridazinone derivatives.

| Compound | Substituent at C6 | Observed Anti-inflammatory Activity |

| Methyl 6-(4-(2-ethoxyphenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate | 4-(2-ethoxyphenyl)piperazine | Comparable to indomethacin in carrageenan-induced paw edema model. nih.gov |

| Methyl 6-(4-(4-fluorophenyl)piperazine)-3(2H)-pyridazinone-2-ylacetate | 4-(4-fluorophenyl)piperazine | More active than acetylsalicylic acid in the phenylbenzoquinone-induced writhing test. nih.gov |

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a bioactive compound by replacing a functional group with another that has similar properties. openaccessjournals.comdrughunter.com This approach has been applied to pyridazine-containing compounds to enhance their therapeutic potential. mdpi.comresearchgate.net

In the context of pyridazine carboxylates, the carboxylic acid group itself can be a target for bioisosteric replacement. Carboxylic acids can sometimes lead to poor membrane permeability and oral bioavailability. drughunter.com Replacing the carboxylic acid with a bioisostere, such as a tetrazole, is a classic strategy to maintain or improve biological activity while modifying physicochemical properties. openaccessjournals.com For instance, the tetrazole ring is a well-known bioisostere of the carboxylic acid group and is found in several FDA-approved drugs. openaccessjournals.com This replacement can lead to improved potency and better pharmacokinetic profiles. drughunter.com

The pyridazine ring itself can be considered a bioisostere of other aromatic systems. The introduction of nitrogen atoms into a benzene (B151609) ring to form pyridazine alters the electronic distribution and hydrogen bonding capabilities of the molecule, which can significantly impact its interaction with biological targets. nih.gov For example, in a study of pyridazine-4-R-acetophenone derivatives, it was noted that the nature of the isosteric substituent (R) in the para-position of the acetophenone (B1666503) moiety had a significant effect on antimicrobial activity. mdpi.com Compounds with a methyl (-CH3) group were found to be much more active than those with fluorine (-F) or chlorine (-Cl) atoms. mdpi.com

Furthermore, the concept of non-classical bioisosteres, which are structurally distinct but produce similar biological effects, is also relevant. drughunter.comresearchgate.net For example, the incorporation of trifluoromethyl (-CF3) groups into a bioactive compound is a common strategy to improve metabolic stability and other pharmacological properties. mdpi.comresearchgate.net The development of trifluoromethyl-pyrrolo-pyridazine derivatives as non-classical bioisosteres showcases this approach to modulate the bioactivity of the pyridazine scaffold. researchgate.net

The table below provides examples of bioisosteric replacements relevant to pyridazine scaffolds.

| Original Functional Group/Scaffold | Bioisosteric Replacement | Potential Pharmacological Consequence |

| Carboxylic Acid (-COOH) | Tetrazole | Improved potency and oral bioavailability. openaccessjournals.comdrughunter.com |

| Hydrogen (-H) | Fluorine (-F) | Can alter metabolic stability and binding interactions. mdpi.com |

| Methyl group (-CH3) | Trifluoromethyl group (-CF3) | Improved metabolic stability and pharmacological properties. mdpi.comresearchgate.net |

| Benzene Ring | Pyridazine Ring | Alters electronic properties and hydrogen bonding capacity, potentially improving target binding. nih.gov |

Applications in Advanced Materials Science and Agrochemical Development

Utilization in Specialty Polymer and Resin Synthesis

The development of advanced polymers often relies on monomers with specific electronic and structural properties. Pyridazine-based monomers, including carboxylate derivatives, are being explored for the synthesis of specialty polymers with applications in electronics. Researchers have successfully synthesized new aromatic polymers with a pyridazine (B1198779) core for use in photovoltaic applications. nih.gov These polymers are typically conjugated, meaning they have alternating single and double bonds that allow for electron delocalization, a crucial feature for electronic applications.

The synthesis process can involve creating pyridazine-based monomers through condensation and ring-closure reactions, which are then polymerized. nih.gov While the innate Lewis basicity of the nitrogen atoms in heterocycles like pyridazine can sometimes complicate polymerization reactions catalyzed by transition metals, careful monomer design can overcome these challenges. nih.gov Research has also pointed to the potential of polymerizing synthesized pyridazine compounds for various industrial uses, including the creation of organometallic complexes or their direct use in electronic devices. liberty.edu

Interactive Table 1: Research on Pyridazine-Based Polymers

| Research Focus | Monomer Type | Polymer Application | Key Findings |

| Photovoltaics | Aromatic pyridazine monomers | Organic solar cells | Achieved power conversion efficiencies up to 0.5%. nih.gov |

| High-Temperature Applications | Pyridinonorbornenes | Self-assembly of block copolymers, contaminant capture | Polymers exhibited high glass transition and decomposition temperatures. nih.gov |

| General Polymer Synthesis | Phenyl, thienyl, and tolyl-substituted pyridazines | Potential for polymerization into organic compounds | Successful synthesis and characterization of a library of pyridazine compounds. liberty.edu |

Pyridazine Carboxylates in Organic Semiconductor Research

Organic semiconductors are carbon-based materials that can conduct electricity under certain conditions. They are the foundation of flexible displays, printable electronics, and large-area solar cells. The planar structure and aromatic nature of pyridazines make them excellent candidates for use as organic semiconductors. liberty.edu

Research has focused on the synthesis and characterization of unique pyridazine derivatives to build a library of potential semiconductor materials. liberty.edu These studies confirm that pyridazines function as organic heterocyclic aromatic semiconductors. The introduction of a carboxylate group, such as in Methyl 6-methylpyridazine-3-carboxylate, can modify the electronic properties of the pyridazine ring, allowing for the fine-tuning of the material's semiconductor performance. The goal is to develop materials with improved electron transport capabilities, which is often a limiting factor in the performance of organic electronic devices.

Optoelectronic Device Applications

The research into pyridazine-based organic semiconductors directly fuels their application in optoelectronic devices, which are devices that can source, detect, and control light. The potential for these compounds is vast, spanning from organic light-emitting diodes (OLEDs) to organic solar cells and photodetectors. liberty.edu

Specifically, new conjugated polymers based on pyridazine monomers have been tested in organic solar cells, demonstrating their viability in photovoltaic applications. nih.gov The ability to synthesize a variety of pyridazine derivatives allows for the creation of materials with tailored properties, which is essential for optimizing the performance of these devices. The industrial potential of these organic semiconductors suggests a future where pyridazine-based compounds are integral components in a range of electronic and optoelectronic technologies. liberty.edu

Agrochemical Formulations and Crop Protection

In the field of agriculture, pyridazine derivatives have been extensively studied and developed for crop protection. Their biological activity makes them effective as both herbicides and agents that can improve plant health and growth.

A significant application of pyridazine derivatives is in the creation of herbicides. Several commercial herbicides contain the pyridazine ring, including well-known products like Pyridate, Credazine (B1669606), and Pyridafol. liberty.edu These herbicides typically function by inhibiting essential plant processes, such as photosynthesis. liberty.edu

The synthesis of various pyridazine derivatives is a common strategy in the search for new and more effective herbicides. For example, series of 3-chloro-6-phenoxy- and 3,6-bisphenoxypyridazines have been prepared from 3,6-dichloropyridazine (B152260) for evaluation as herbicidal agents. nih.gov The versatility of the pyridazine structure allows chemists to create a wide range of molecules with different properties to target specific weeds and improve crop safety.

Beyond weed control, pyridazine derivatives show significant promise as plant growth regulators. liberty.edu These compounds can influence various stages of plant development, leading to enhanced growth and improved crop yields. The development of pyridazine carboxamides, for instance, has been a focus of research for creating new pesticides that also offer plant health benefits. mdpi.com The ability of these compounds to modulate plant physiology opens up possibilities for increasing agricultural productivity and improving crop resilience to environmental stresses.

Interactive Table 2: Agrochemical Applications of Pyridazine Derivatives

| Application | Compound Class/Example | Mechanism/Target | Reference |

| Herbicide | Pyridate, Credazine, Pyridafol | Photosynthesis inhibition | liberty.edu |

| Herbicide | 3-Chloro-6-phenoxypyridazines | General herbicidal activity | nih.gov |

| Plant Growth Regulation | Pyridazine derivatives | General plant physiology modulation | liberty.edu |

| Pesticide/Plant Health | Pyridazine carboxamides | Broad-spectrum crop protection | mdpi.com |

Conclusion and Future Research Directions

Current Challenges in Pyridazine (B1198779) Carboxylate Research

Despite the growing interest in pyridazine derivatives, several key challenges hinder their widespread application and the full realization of their potential. These challenges are particularly pertinent to the synthesis and functionalization of pyridazine carboxylates like Methyl 6-methylpyridazine-3-carboxylate.

A primary obstacle is the inherent difficulty in the regioselective functionalization of the pyridazine ring. rsc.orgresearchgate.net The electron-deficient nature of the ring, a consequence of the two adjacent nitrogen atoms, deactivates it towards electrophilic substitution. rsc.org For instance, direct nitration is often challenging unless the ring is activated by potent electron-donating groups. rsc.org This makes the controlled introduction of substituents at specific positions a non-trivial synthetic task.

Furthermore, the synthesis of pyridazine cores themselves can be problematic. While methods like the inverse-electron-demand Diels-Alder (iEDDA) reaction have shown promise for creating certain pyridazine structures, achieving specific substitution patterns, such as in many pyrido[3,4-c]pyridazine (B3354903) derivatives, often results in low yields and requires complex purification processes. researchgate.netmdpi.com Late-stage functionalization of the pyridazine core is also an ongoing area of research, with difficulties in controlling regioselectivity for complex molecules. nih.gov These synthetic hurdles directly impact the availability and cost of specific building blocks like this compound, limiting its exploration in larger-scale applications.

Table 1: Key Research Challenges in Pyridazine Carboxylate Chemistry

| Challenge | Description | Impact on this compound |

| Regioselectivity | Controlling the position of substituent addition on the pyridazine ring is difficult due to its electronic properties. rsc.orgresearchgate.net | Limits the ability to easily modify the core structure to tune its properties for specific applications. |

| Synthetic Accessibility | Synthesizing complex or specifically substituted pyridazine rings can be low-yielding and resource-intensive. researchgate.netmdpi.com | Restricts the availability and increases the cost of the compound for research and development. |

| Ring Activation | The electron-deficient nature of the pyridazine ring often requires activating groups for successful electrophilic substitution. rsc.org | The existing methyl and carboxylate groups influence further reactions, which requires careful synthetic planning. |

| Late-Stage Functionalization | Modifying the pyridazine core within a larger, complex molecule remains a significant synthetic challenge. nih.gov | Complicates its use as a scaffold for the rapid generation of compound libraries in drug discovery. |

Emerging Trends and Interdisciplinary Research Opportunities

The challenges in pyridazine chemistry are being met with innovative research, leading to several emerging trends that open up new interdisciplinary avenues. These trends suggest a vibrant future for compounds like this compound.

One of the most promising areas is medicinal chemistry . The pyridazine scaffold is increasingly recognized as a "privileged structure" in drug discovery, with derivatives showing a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govresearchgate.net Recent research has focused on creating hybrid molecules, such as pyrazole-pyridazine hybrids, to develop selective COX-2 inhibitors for anti-inflammatory applications. rsc.org The unique physicochemical properties of the pyridazine ring, such as its ability to participate in hydrogen bonding and π-π stacking interactions, make it an attractive component for designing molecules that can effectively interact with biological targets. nih.gov

In the realm of materials science , pyridazine derivatives are being explored as building blocks for high-energy-density materials. rsc.org Their high nitrogen content and planar structure, which facilitates dense crystal packing, are highly desirable characteristics for such applications. rsc.org Furthermore, the ability of the pyridazine ring and its carboxylate functional groups to act as ligands for metal ions is paving the way for the development of novel coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials have potential applications in areas such as photoluminescence and catalysis. researchgate.netmdpi.com

A significant emerging trend is the increasing use of computational chemistry to guide pyridazine research. mdpi.comnih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) studies, Density Functional Theory (DFT), and molecular docking are being employed to predict the biological activities and physicochemical properties of new pyridazine derivatives. mdpi.comnih.gov This in silico approach can rationalize experimental findings and accelerate the design and discovery of new functional molecules, saving significant time and resources.

Table 2: Emerging Trends and Interdisciplinary Applications of Pyridazine Carboxylates

| Trend | Research Area | Description | Relevance to this compound |

| Privileged Scaffolds | Medicinal Chemistry | The pyridazine core is increasingly used to develop new therapeutic agents for a variety of diseases. nih.govresearchgate.net | Can serve as a key intermediate for the synthesis of novel bioactive compounds. |

| Hybrid Molecules | Drug Discovery | Combining the pyridazine scaffold with other pharmacophores to create novel drugs with enhanced or synergistic activities. rsc.org | The structure allows for linkage to other molecular fragments to explore new chemical space. |

| Functional Materials | Materials Science | Use of pyridazines as precursors for high-energy-density materials and coordination polymers. rsc.orgrsc.org | The combination of the pyridazine ring and the carboxylate group makes it a candidate ligand for new materials. |

| Computational Design | Theoretical Chemistry | Employing in silico methods to predict properties and guide the synthesis of new derivatives. mdpi.comresearchgate.net | Computational studies can predict its reactivity and potential biological targets, guiding experimental work. |

Prognosis for this compound's Impact on Chemical Science

The future impact of this compound on chemical science is poised to be significant, contingent on overcoming the aforementioned synthetic challenges. While it is not yet a widely commercialized or extensively studied compound, its value lies in its potential as a versatile and functionalized building block.

Its structure, containing a reactive ester group and a methyl-substituted pyridazine core, makes it an ideal starting point for the synthesis of more complex molecules. As synthetic methodologies for the regioselective functionalization of pyridazines advance, the utility of pre-functionalized scaffolds like this compound will undoubtedly increase. It offers a platform for diversification, allowing chemists to readily introduce amides, hydrazides, and other functional groups via the ester moiety, leading to libraries of novel compounds for biological screening or materials science applications.

The growing interest in pyridazine-based pharmaceuticals suggests that compounds like this compound could become key intermediates in the synthesis of future drugs. nih.govnih.gov Its impact will likely be felt not as a final product itself, but as a crucial component that enables the discovery and development of new chemical entities with tailored properties. The prognosis, therefore, is one of enabling discovery. As the broader field of pyridazine chemistry matures and expands into more interdisciplinary areas, the demand for and importance of well-defined, functionalized building blocks like this compound will continue to grow, solidifying its place as a valuable tool in the chemist's arsenal.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 6-methylpyridazine-3-carboxylate, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : A common approach involves nucleophilic substitution of methyl 6-chloro-3-pyridazinecarboxylate with methylamine or methylating agents. For example, alkylamines can displace chlorine at the 6-position under reflux in methanol or ethanol, with yields dependent on reaction time, temperature, and stoichiometry . Optimization may include using anhydrous conditions to minimize hydrolysis and employing catalysts like triethylamine to enhance nucleophilicity. Monitoring reaction progress via TLC or HPLC ensures intermediate purity.

Q. How is crystallographic data utilized to confirm the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using a diffractometer followed by refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) resolves bond lengths, angles, and stereochemistry . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular geometry . For multi-phase samples, WinGX integrates crystallographic software suites to handle data merging and space group determination .

Advanced Research Questions

Q. What catalytic systems are effective for hydrogenating this compound derivatives to saturated heterocycles?

- Methodological Answer : Hydrogenation of pyridazine rings often requires heterogeneous catalysts like PtO₂ or Pd/C under H₂ pressure. For example, methyl 6-(methoxymethyl)pyridine-3-carboxylate was reduced to its piperidine analog using PtO₂ in ethanol at 50–60°C . Catalyst loading (5–10% w/w), solvent polarity, and reaction time influence selectivity. Monitoring via NMR or GC-MS helps detect over-reduction byproducts (e.g., ring-opening).

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The electron-deficient pyridazine ring’s C6 position typically shows higher electrophilicity, making it prone to substitution. Solvent effects can be simulated using polarizable continuum models (PCM) to assess reaction feasibility in methanol or DMSO .

Q. What strategies resolve contradictions between spectroscopic data (NMR, IR) and expected structures of novel derivatives?

- Methodological Answer :

- Step 1 : Cross-validate NMR (¹H, ¹³C, DEPT-135) and IR data against predicted spectra from computational tools (e.g., ACD/Labs or ChemDraw).

- Step 2 : Perform 2D NMR (COSY, HSQC, HMBC) to assign ambiguous proton-carbon correlations, especially for regioisomers.

- Step 3 : Re-crystallize the compound and reanalyze via SCXRD to resolve structural ambiguities .

Q. How do structural modifications at the 6-position influence the biological activity of this compound derivatives?

- Methodological Answer : Introduce substituents (e.g., amino, hydroxy, or halogens) via targeted synthesis and evaluate bioactivity. For instance, replacing the methyl group with bulkier alkyl chains may enhance lipophilicity and membrane permeability, as seen in related pyridazine-based enzyme inhibitors . Assays like enzyme inhibition (e.g., dopamine β-hydroxylase) or cytotoxicity screens (MTT assay) quantify structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.